Cas no 1983-81-9 (2H-1-Benzopyran-2-one,4,7-dihydroxy-)

2H-1-Benzopyran-2-one,4,7-dihydroxy-(4,7-ジヒドロキシ-2H-1-ベンゾピラン-2-オン)は、ベンゾピラン骨格に2つのヒドロキシル基が結合した有機化合物です。この化合物は、その特異的な構造により、抗酸化作用や紫外線吸収能を示すことが知られており、化粧品や医薬品分野での応用が期待されています。特に、4位と7位のヒドロキシル基は金属イオンとのキレート形成能を持ち、安定性や反応性に優れています。また、フラボノイド類との構造的類似性から、生体適合性も高いとされています。

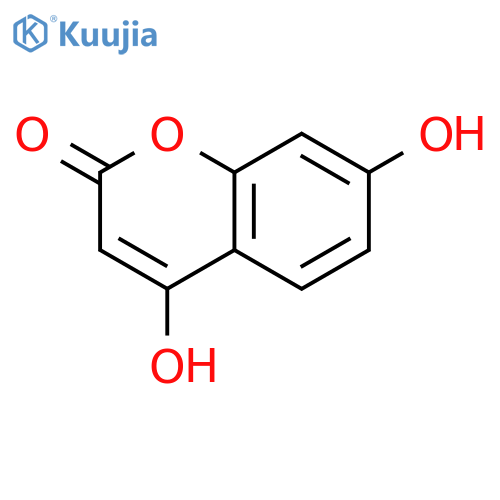

1983-81-9 structure

商品名:2H-1-Benzopyran-2-one,4,7-dihydroxy-

2H-1-Benzopyran-2-one,4,7-dihydroxy- 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-2-one,4,7-dihydroxy-

- 4,7-dihydroxychromen-2-one

- 4,7-Dihydroxycoumarin

- 2,7-dihydroxychromen-4-one

- 2H-1-BENZOPYRAN-2-ONE,4,7-DIHYDROXY

- 4,7-dihydroxy-2H-1-benzopyran-2-one

- 4,7-dihydroxy-2H-chromen-2-one

- 4,7-Dihydroxy-2-oxo-2H-1-benzopyran

- 4,7-dihydroxy-chromen-2-one

- 4,7-Dihydroxy-coumarin

- 4,7-Dihydroxy-cumarin

- Coumarin,4,7-dihydroxy

- 4,7-Dihydroxychromen-4-one

- NSC 136214

- AURORA KA-3743

- 4,7-HYDROXY-COUMARIN

- MFCD00203882

- Coumarin, 4,7-dihydroxy-

- CS-0119443

- SCHEMBL958685

- NSC-136214

- 2H-1-BENZOPYRAN-2-ONE, 4,7-DIHYDROXY-

- CHEBI:173820

- DTXSID70173558

- NSC136214

- BAA98381

- HMS2269H19

- D5175

- MLS001049063

- T70518

- NCGC00246203-01

- 4,7-Dihydroxycoumarin, 97%

- BS-43941

- SMR000386901

- CHEMBL32810

- 1ST164104

- 4,7-Dihydroxy-2H-chromen-2-one #

- 4,7-Dihydroxychromen-4-one;NSC 136214

- AKOS004910078

- BDBM50055698

- Oprea1_416006

- 1983-81-9

- STL570259

- DTXCID2096049

-

- MDL: MFCD00203882

- インチ: InChI=1S/C9H6O4/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,10-11H

- InChIKey: CYSRKZFPSNZSCS-UHFFFAOYSA-N

- ほほえんだ: OC1C2C=CC(O)=CC=2OC(=O)C=1

計算された属性

- せいみつぶんしりょう: 178.02700

- どういたいしつりょう: 178.027

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8A^2

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 密度みつど: 1.612±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 275-280 °C

- ふってん: 390°Cat760mmHg

- フラッシュポイント: 166.5°C

- 屈折率: 1.711

- ようかいど: 微溶性(1.8 g/l)(25ºC)、

- PSA: 70.67000

- LogP: 1.20420

- 最大波長(λmax): 310(EtOH aq.)(lit.)

2H-1-Benzopyran-2-one,4,7-dihydroxy- セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:2-8°C

2H-1-Benzopyran-2-one,4,7-dihydroxy- 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2H-1-Benzopyran-2-one,4,7-dihydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D866310-1g |

4,7-Dihydroxycoumarin |

1983-81-9 | ≥98% | 1g |

498.00 | 2021-05-17 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4137-200 mg |

4,7-DIHYDROXYCOUMARIN |

1983-81-9 | 99.22% | 200mg |

¥472.00 | 2022-03-01 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4137-25mg |

4,7-DIHYDROXYCOUMARIN |

1983-81-9 | 99.22% | 25mg |

¥ 148 | 2023-09-08 | |

| 1PlusChem | 1P002BWP-1g |

2H-1-Benzopyran-2-one, 4,7-dihydroxy- |

1983-81-9 | >98.0%(HPLC) | 1g |

$78.00 | 2023-12-19 | |

| A2B Chem LLC | AB07945-5g |

4,7-Dihydroxy-2H-chromen-2-one |

1983-81-9 | 95% | 5g |

$182.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1015289-250mg |

2H-1-Benzopyran-2-one, 4,7-dihydroxy- |

1983-81-9 | 98.0% | 250mg |

$65 | 2024-06-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3508-250mg |

4,7-dihydroxy-2H-chromen-2-one |

1983-81-9 | 95% | 250mg |

¥119.0 | 2024-04-23 | |

| Aaron | AR002C51-5g |

2H-1-Benzopyran-2-one, 4,7-dihydroxy- |

1983-81-9 | 97% | 5g |

$246.00 | 2025-01-21 | |

| Ambeed | A114683-1g |

4,7-Dihydroxy-2H-chromen-2-one |

1983-81-9 | 98% | 1g |

$57.0 | 2025-03-04 | |

| eNovation Chemicals LLC | Y1015289-100mg |

2H-1-Benzopyran-2-one, 4,7-dihydroxy- |

1983-81-9 | 98.0% | 100mg |

$60 | 2024-06-07 |

2H-1-Benzopyran-2-one,4,7-dihydroxy- 関連文献

-

Julien Andres,Anne-Sophie Chauvin Phys. Chem. Chem. Phys. 2013 15 15981

-

Jeffrey D. Rudolf,Tyler A. Alsup,Baofu Xu,Zining Li Nat. Prod. Rep. 2021 38 905

-

3. Post-PKS tailoring steps in natural product-producing actinomycetes from the perspective of combinatorial biosynthesisCarlos Olano,Carmen Méndez,José A. Salas Nat. Prod. Rep. 2010 27 571

-

Lutz Heide Nat. Prod. Rep. 2009 26 1241

-

Sherif I. Elshahawi,Khaled A. Shaaban,Madan K. Kharel,Jon S. Thorson Chem. Soc. Rev. 2015 44 7591

1983-81-9 (2H-1-Benzopyran-2-one,4,7-dihydroxy-) 関連製品

- 35817-27-7(4-Ethoxycoumarin)

- 24631-83-2(4-Hydroxy-8-methyl-2H-chromen-2-one)

- 13252-84-1(4-Hydroxy-6-methoxy-2H-chromen-2-one)

- 18692-77-8(4-Hydroxy-7-methylcoumarin)

- 20280-81-3(4-Methoxycoumarin)

- 17575-15-4(4-Hydroxy-7-methoxycoumarin)

- 17575-26-7(4,5,7-Trihydroxy-2H-chromen-2-one)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1983-81-9)2H-1-Benzopyran-2-one,4,7-dihydroxy-

清らかである:99%

はかる:5g

価格 ($):235.0